PYY-(3-36) (pig)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

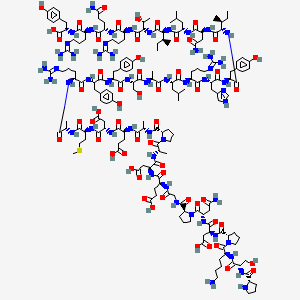

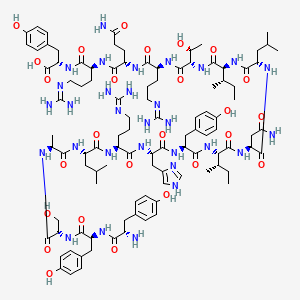

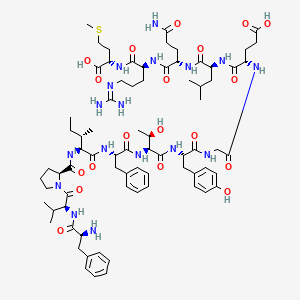

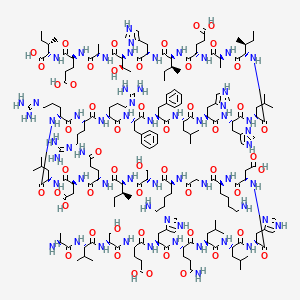

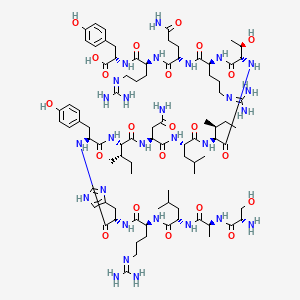

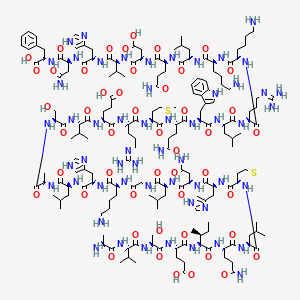

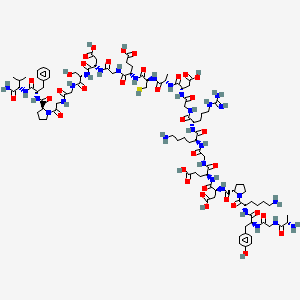

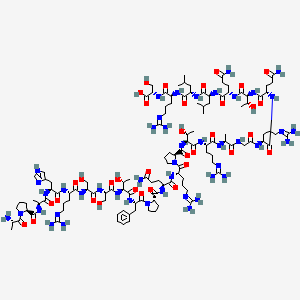

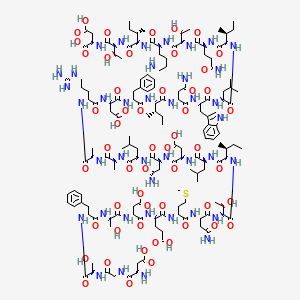

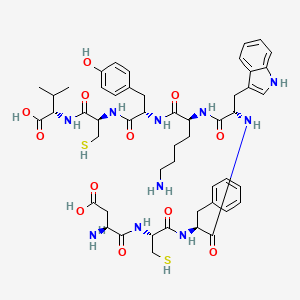

Peptide YY (3-36) is a 36-residue peptide first isolated from porcine intestine. It is a truncated form of the full-length peptide YY (1-36) and is produced by the cleavage of the full-length peptide by the enzyme dipeptidyl peptidase-4. Peptide YY (3-36) is known for its role in reducing food intake and regulating appetite by interacting with specific receptors in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptide YY (3-36) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of peptide YY (3-36) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process ensures high purity and yield, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Peptide YY (3-36) undergoes various chemical reactions, including:

Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Specific amino acid residues can be substituted with other residues to create analogs with altered properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Peptide with free thiol groups.

Substitution: Peptide analogs with altered biological activity.

Scientific Research Applications

Peptide YY (3-36) has several scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating appetite and food intake.

Medicine: Explored as a potential therapeutic agent for obesity and metabolic disorders.

Industry: Used in the development of peptide-based drugs and as a research tool in pharmaceutical studies .

Mechanism of Action

Peptide YY (3-36) exerts its effects by binding to neuropeptide Y receptors, particularly the Y2 receptor, in the brain. This interaction inhibits the release of neuropeptide Y, a potent stimulator of appetite, thereby reducing food intake. The peptide also modulates other pathways involved in energy homeostasis and metabolism .

Comparison with Similar Compounds

Peptide YY (3-36) belongs to the neuropeptide Y family, which includes other peptides such as neuropeptide Y and pancreatic polypeptide. Compared to these peptides, peptide YY (3-36) has a higher affinity for the Y2 receptor and is more effective in reducing food intake. Other similar compounds include:

Neuropeptide Y: A 36-residue peptide that stimulates appetite and food intake.

Pancreatic Polypeptide: A 36-residue peptide involved in regulating pancreatic secretion and gastrointestinal motility .

Peptide YY (3-36) is unique in its ability to selectively bind to the Y2 receptor and its potential therapeutic applications in obesity and metabolic disorders.

Properties

Molecular Formula |

C176H271N51O55 |

|---|---|

Molecular Weight |

3981 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C176H271N51O55/c1-84(2)67-113(154(263)201-103(26-18-60-190-173(181)182)146(255)216-120(75-98-78-189-83-195-98)159(268)215-119(73-96-37-45-101(234)46-38-96)157(266)210-114(68-85(3)4)155(264)217-121(76-131(180)237)160(269)211-116(70-87(7)8)161(270)223-138(88(9)10)167(276)224-139(93(15)231)168(277)207-106(29-21-63-193-176(187)188)144(253)203-108(49-54-130(179)236)149(258)200-105(28-20-62-192-175(185)186)147(256)219-123(172(281)282)74-97-39-47-102(235)48-40-97)212-163(272)124(80-228)220-141(250)90(12)196-152(261)117(71-94-33-41-99(232)42-34-94)214-158(267)118(72-95-35-43-100(233)44-36-95)213-145(254)104(27-19-61-191-174(183)184)202-162(271)125(81-229)221-156(265)115(69-86(5)6)209-151(260)110(52-57-135(243)244)204-150(259)111(53-58-136(245)246)206-166(275)129-32-24-66-227(129)171(280)126(82-230)222-142(251)91(13)197-153(262)122(77-137(247)248)218-148(257)107(50-55-133(239)240)199-132(238)79-194-164(273)127-30-22-64-225(127)169(278)92(14)198-143(252)109(51-56-134(241)242)205-165(274)128-31-23-65-226(128)170(279)112(25-16-17-59-177)208-140(249)89(11)178/h33-48,78,83-93,103-129,138-139,228-235H,16-32,49-77,79-82,177-178H2,1-15H3,(H2,179,236)(H2,180,237)(H,189,195)(H,194,273)(H,196,261)(H,197,262)(H,198,252)(H,199,238)(H,200,258)(H,201,263)(H,202,271)(H,203,253)(H,204,259)(H,205,274)(H,206,275)(H,207,277)(H,208,249)(H,209,260)(H,210,266)(H,211,269)(H,212,272)(H,213,254)(H,214,267)(H,215,268)(H,216,255)(H,217,264)(H,218,257)(H,219,256)(H,220,250)(H,221,265)(H,222,251)(H,223,270)(H,224,276)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,281,282)(H4,181,182,190)(H4,183,184,191)(H4,185,186,192)(H4,187,188,193)/t89-,90-,91-,92-,93+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-/m0/s1 |

InChI Key |

ZNNVQCVFCHLUQQ-NYGOYQSZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)